![molecular formula C9H12FN3O B2708191 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200611-71-6](/img/structure/B2708191.png)
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 . It also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is likely to have significant biological activity given the known activities of similar structures .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the retrieved papers, pyrimidine and pyrrolidine derivatives can be synthesized through various methods . For instance, pyrrolidine derivatives can be synthesized via ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a six-membered aromatic heterocycle with four carbon atoms and two nitrogen atoms that are sp2 hybridized . Each of these atoms contributes a p orbital and a pi electron, allowing pyrimidine to be fully conjugated and aromatic . The pyrrolidine ring is a five-membered nitrogen heterocycle .Aplicaciones Científicas De Investigación
Antitumor Activity
Fluorinated pyrimidines have been extensively studied for their antitumor activities. For instance, the synthesis and evaluation of acyclonucleoside derivatives of 5-fluorouracil have shown promising antitumor activities against various cancer cell lines, including L1210 mouse leukemia cells. Such compounds are developed to achieve broader margins of safety and fewer side effects compared to traditional chemotherapy agents (Rosowsky et al., 1981).
Ophthalmic Applications
In ophthalmic practice, fluorouracil demonstrates significant utility in reducing fibroblastic proliferation and subsequent scarring, making it an important adjunct in various ocular surgeries. Its applications span primary glaucoma filtering surgeries to the surgical management of ocular surface malignancies (Abraham et al., 2012).
Pharmacology and Clinical Applications
The clinical pharmacology of 5-fluorouracil, a fluorinated pyrimidine, is well-documented. Its mechanism of action involves the inhibition of thymidylate synthase, impacting DNA synthesis in cancer cells. Despite its broad application in treating malignancies such as colon, breast, and skin cancers, the precise contribution of its antitumor activity and host cell toxicity remains under investigation (Diasio & Harris, 1989).
Synthetic Approaches and Medicinal Chemistry
Advancements in the chemistry of fluorinated pyrimidines are critical for the precise treatment of cancer. Innovations in synthetic methods, including the incorporation of radioactive and stable isotopes, enable the detailed study of drug metabolism and biodistribution. These advancements contribute to the development of new therapeutic strategies and personalized medicine approaches (Gmeiner, 2020).
Metabolic Monitoring and Pharmacogenetics
Studies have demonstrated the capability of monitoring 5-fluorouracil metabolism in vivo through technologies like 19F NMR spectroscopy. Such techniques offer non-invasive methods to trace the metabolic fate of fluorinated pyrimidines in patients, providing insights into their pharmacodynamics and aiding in the optimization of therapeutic regimens (Stevens et al., 1984).
Propiedades
IUPAC Name |
5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQAIZUNFKLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
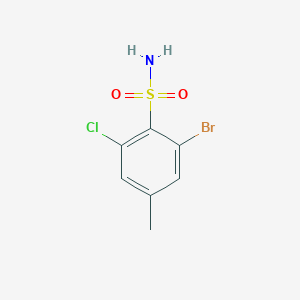

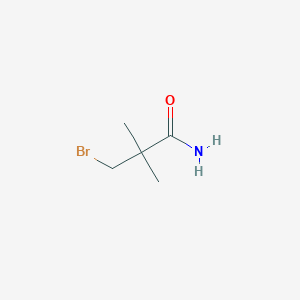
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
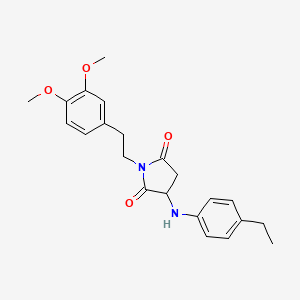
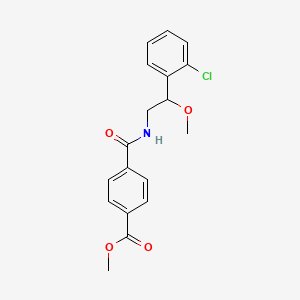
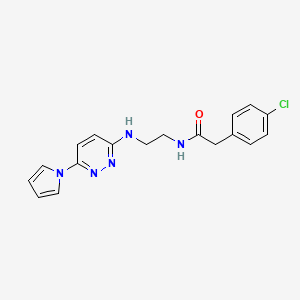
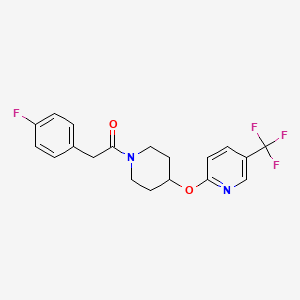
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

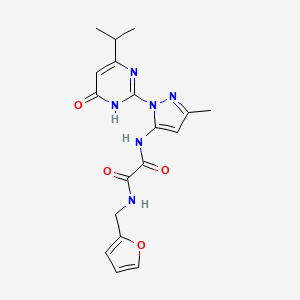
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)